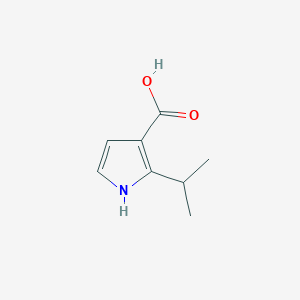
2-(propan-2-yl)-1H-pyrrole-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“2-(propan-2-yl)-1H-pyrrole-3-carboxylic acid” is a complex organic compound that contains a pyrrole ring, a carboxylic acid group, and an isopropyl group . Pyrrole is a five-membered aromatic ring with one nitrogen atom. The isopropyl group is a branched alkyl group, and the carboxylic acid group consists of a carbonyl (C=O) and a hydroxyl (O-H) group .
Synthesis Analysis
While the exact synthesis pathway for this compound isn’t available, it might involve the reaction of an appropriate pyrrole derivative with a compound containing the isopropyl group . The carboxylic acid group could be introduced through various methods such as oxidation .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrrole ring, the isopropyl group, and the carboxylic acid group . The exact structure would depend on the positions of these groups in the molecule.
Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The pyrrole ring is aromatic and thus relatively stable, but it can undergo electrophilic substitution reactions . The carboxylic acid group can participate in various reactions such as esterification and amide formation .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the polar carboxylic acid group could enhance its solubility in water .
科学研究应用
Synthesis and Optical Resolution
The compound has been utilized in the synthesis and optical resolution of 1-[(3-carboxy-1,1′-biphenyl)-2-yl]-1H-pyrrole-2-carboxylic acid, leading to new atropisomeric 1-arylpyrrole derivatives. This process involves site-selective mono- and dimetalation methods and the absolute configuration of the dicarboxylic acid enantiomers is determined by X-ray diffraction and CD spectroscopy (Faigl et al., 2009).
Generation of Structurally Diverse Library
3-Dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, a derivative, has been used in alkylation and ring closure reactions to generate a structurally diverse library of compounds, involving ketones, pyrrole, and indoles (Roman, 2013).
Ligand in Cu-Catalyzed Reactions
Pyrrole 2-carboxylic acid has been found effective as a ligand in the Cu-catalyzed monoarylation of anilines with aryl iodides and bromides, showing moderate to good yields of diaryl amine products (Altman et al., 2008).
New Syntheses Routes
New procedures for synthesizing α-(2-formyl-1H-pyrrol-1-yl)-substituted carboxylic acids and α-(2-R-aminomethyl-1H-pyrrol-1-yl)-substituted carboxylic acids have been developed based on furfurol and α-amino acids (Mokrov et al., 2009).
Applications in Organic Chemistry
The compound has been involved in a general synthesis of pyrrole-2-carboxylic acid derivatives, where the reaction between 2H-azirines and enamines yields 1H-pyrrole-2-carboxylic acid derivatives (Law et al., 1984).
Antimicrobial Properties
Novel derivatives of (E)-methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate have been synthesized and evaluated for their antimicrobial activities, demonstrating good antibacterial and antifungal properties (Hublikar et al., 2019).
安全和危害
未来方向
属性
IUPAC Name |
2-propan-2-yl-1H-pyrrole-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-5(2)7-6(8(10)11)3-4-9-7/h3-5,9H,1-2H3,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAAPHTTZDABWPH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=CN1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(propan-2-yl)-1H-pyrrole-3-carboxylic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

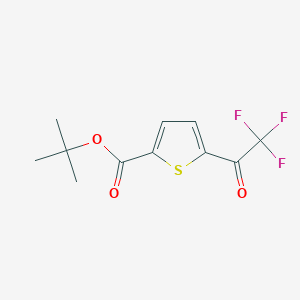
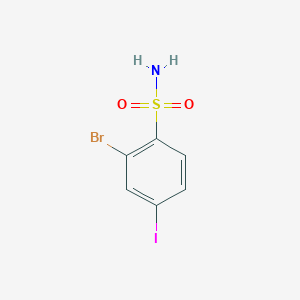
![[4-(Propan-2-yloxy)pyridin-3-yl]methanol](/img/structure/B1381917.png)
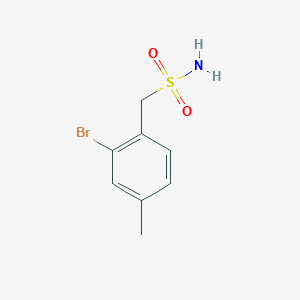
![1-[(Dimethylamino)methyl]cyclobutan-1-amine](/img/structure/B1381920.png)
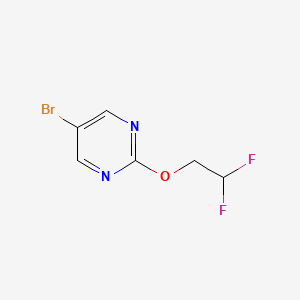
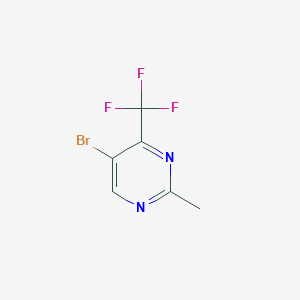
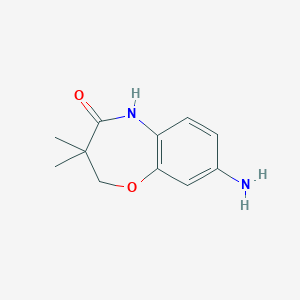
![6-Bromo-2-cyclopropyl-5-methylbenzo[d]oxazole](/img/structure/B1381926.png)
![8-Bromo-2,6-dimethylimidazo[1,2-a]pyridin-3-amine](/img/structure/B1381927.png)
![{3-[2-(Dimethylamino)ethoxy]pyridin-4-yl}methanamine](/img/structure/B1381928.png)
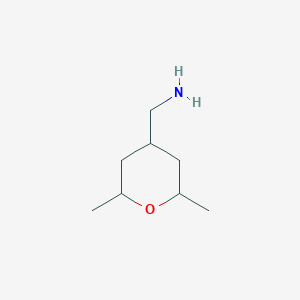
![7'-Fluoro-1',2'-dihydrospiro[cyclopentane-1,3'-indole]](/img/structure/B1381932.png)
![tert-Butyl 8-hydroxy-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B1381934.png)